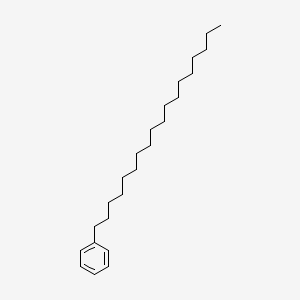

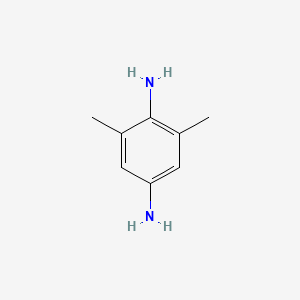

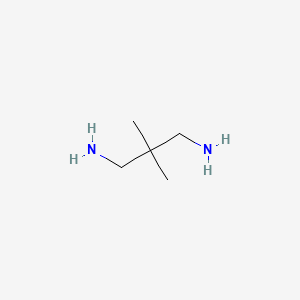

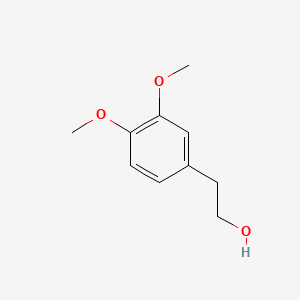

![molecular formula C10H13NO2 B1293761 (2,3-Dihidro-benzo[1,4]dioxin-2-ilmetil)-metil-amina CAS No. 2242-31-1](/img/structure/B1293761.png)

(2,3-Dihidro-benzo[1,4]dioxin-2-ilmetil)-metil-amina

Descripción general

Descripción

2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine (2,3-DHDM) is a chemical compound derived from the benzodioxin family. It is a heterocyclic aromatic compound that has been used in various scientific research applications.

Aplicaciones Científicas De Investigación

Propiedades Químicas y Síntesis

Este compuesto, con el Número CAS 2242-31-1, tiene una fórmula molecular de C10H13NO2 y un peso molecular de 179.22 . Se utiliza en la síntesis de varios otros compuestos. Por ejemplo, se ha utilizado en la preparación de complejos bis(NHC)PdX2 sustituidos con 2-metil-1,4-benzodioxano a través de un método de transmetalación .

Actividad Catalítica

Los complejos bis(NHC)PdX2 sustituidos con 2-metil-1,4-benzodioxano, sintetizados a partir de este compuesto, han mostrado una excelente actividad catalítica en reacciones de arilación directa con 2-n-butilfurano, 2-n-butiltiofeno y 2-isopropiltiazol .

Inhibidores de PARP1

Este compuesto se ha utilizado en la síntesis de derivados de 2,3-dihidrobenzo[b][1,4]dioxina-5-carboxamida y 3-oxo-3,4-dihidrobenzo[b][1,4]oxazina-8-carboxamida, que se han identificado como inhibidores de la poli(ADP-ribosa) polimerasa 1 (PARP1), una proteína involucrada en los procesos de reparación del ADN .

Investigación de Fármacos Anticancerígenos

Los inhibidores de PARP1 sintetizados a partir de este compuesto tienen aplicaciones potenciales en la investigación de fármacos anticancerígenos, ya que PARP1 juega un papel crucial en los procesos de reparación de roturas de ADN de cadena sencilla .

Reacciones Ecológicas

La actividad catalítica de los complejos bis(NHC)PdX2 sustituidos con 2-metil-1,4-benzodioxano en reacciones de arilación directa es significativa debido a la importancia de las propiedades ecológicas .

Síntesis Orgánica

Los 2,3-dihidro-benzo[b]tiofenos 1,1-dióxidos y motivos derivados, que se pueden sintetizar a partir de este compuesto, son importantes intermediarios sintéticos en el campo de la síntesis orgánica .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with alpha2C adrenergic receptors, acting as an antagonist . This interaction is crucial as it affects the binding affinity and functional activity of these receptors. Additionally, (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine may interact with other biomolecules, altering their biochemical pathways and functions.

Cellular Effects

The effects of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with alpha2C adrenergic receptors can modulate signaling pathways involved in neurotransmission . This modulation can lead to changes in gene expression, affecting the overall cellular function. Furthermore, (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine can impact cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine exerts its effects through specific binding interactions with biomolecules. It binds to alpha2C adrenergic receptors, inhibiting their activity . This inhibition leads to changes in downstream signaling pathways, affecting various cellular processes. Additionally, (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission without causing significant toxicity . At higher doses, (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine can induce toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential risks associated with this compound.

Metabolic Pathways

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical pathways. These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine may be transported across cell membranes by organic cation transporters, influencing its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes. Understanding the subcellular localization of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZMFKMYOVWSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945088 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2242-31-1 | |

| Record name | [(2,3-Dihydrobenzo[1,4]dioxin-2-yl)methyl]methylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2242-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxan-2-methylamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002242311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.